molecular formula C17H27N3O4S B15290424 di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate

di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate

Cat. No.: B15290424
M. Wt: 369.5 g/mol
InChI Key: XRKXSRXUNQRFSE-UHFFFAOYSA-N
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Description

Di-tert-butyl (4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate is a synthetic intermediate featuring a bicyclic tetrahydrobenzo[d]thiazole core with two tert-butyl carbamate groups at positions 2 and 6. This compound is primarily utilized in medicinal chemistry as a protected derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, enabling selective functionalization during multi-step syntheses . The tert-butyl groups enhance steric protection, improve solubility in organic solvents, and prevent unwanted side reactions during subsequent modifications.

Properties

Molecular Formula

C17H27N3O4S

Molecular Weight

369.5 g/mol

IUPAC Name

tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate

InChI

InChI=1S/C17H27N3O4S/c1-16(2,3)23-14(21)18-10-7-8-11-12(9-10)25-13(19-11)20-15(22)24-17(4,5)6/h10H,7-9H2,1-6H3,(H,18,21)(H,19,20,22)

InChI Key

XRKXSRXUNQRFSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate involves several steps. One common method includes the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst . The reaction mixture is heated under reflux conditions for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Primary Application Key Reference
di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate Tetrahydrobenzo[d]thiazole tert-Butyl carbamates at positions 2 and 6 Synthetic intermediate for drug design
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine Tetrahydrobenzo[d]thiazole Amino groups at positions 2 and 6 Corrosion inhibitor; Pharmaceutical impurity
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine Tetrahydrobenzo[d]thiazole (S)-enantiomer of the diamine Pharmaceutical intermediate (Pramipexole Impurity A)
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Tetrahydrobenzo[b]thiophene Cyano, benzoyl urea, hydrazono substituents Antimicrobial agent (theoretical)
Bis(thiazol-5-ylmethyl) dicarbamate derivatives Variable Thiazolylmethyl carbamates Enzyme inhibition (e.g., DNA gyrase)
D-264 (Neuroprotective agent) Tetrahydrobenzo[d]thiazole Piperazinyl and propylamino substituents Anti-Parkinsonian drug candidate

Physicochemical Properties

  • Lipophilicity : The tert-butyl carbamate groups increase lipophilicity (logP ~3.5 estimated) compared to the hydrophilic diamine (logP ~0.8), impacting solubility and membrane permeability .
  • Stability: tert-Butyl protection enhances stability against oxidative degradation, whereas the parent diamine is prone to oxidation at the amino groups .

Enantiomeric Considerations

Enantiomers such as (R)- and (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (similarity score 0.94 ) highlight the importance of stereochemistry. The (S)-enantiomer is specifically linked to pharmaceutical applications, while the dicarbamate derivative is typically synthesized in enantiopure form for targeted drug development .

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